

Sophoraflavanone I: A Comprehensive Technical Review of its Anticancer Effects

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Compound of Interest

Compound Name: *Sophoraflavanone I*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I, a prenylated flavonoid predominantly isolated from the roots of *Sophora flavescens* and other species of the *Sophora* genus, has emerged as a compound of significant interest in oncology research. Known interchangeably in scientific literature as Sophoraflavanone G (SFG), this natural product has demonstrated a breadth of pharmacological activities, including potent anti-inflammatory, antimicrobial, and notably, anticancer properties.^[1] This technical guide provides an in-depth review of the existing literature on the anticancer effects of **Sophoraflavanone I**, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential clinical translation of this promising phytochemical.

In Vitro Anticancer Efficacy

Sophoraflavanone I has exhibited significant cytotoxic and antiproliferative effects across a diverse range of human cancer cell lines. Its efficacy is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways involved in cancer progression.

Cytotoxicity and Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The table below summarizes the reported IC50 values for **Sophoraflavanone I** against various cancer cell lines.

Cancer Type	Cell Line	IC50 (μM)	Treatment Duration (hours)	Reference
Leukemia	HL-60	~20	48	[2]
Breast Cancer	MDA-MB-231	Not explicitly stated, but significant apoptosis at 10-40 μM	24	[3]
Hepatocellular Carcinoma	HepG2	6.6	Not Specified	[4]
Hodgkin's Lymphoma	L540	Not explicitly stated, but apoptosis observed	24	[5]
Multiple Myeloma	U266	Not explicitly stated, but apoptosis observed	24	[5]

Induction of Apoptosis

A primary mechanism of **Sophoraflavanone I**'s anticancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that SFG treatment leads to characteristic morphological and biochemical hallmarks of apoptosis in cancer cells.

In triple-negative breast cancer MDA-MB-231 cells, **Sophoraflavanone I** treatment resulted in nuclear condensation and DNA fragmentation.[3] Furthermore, it modulated the expression of key apoptotic regulatory proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3] This shift in the Bax/Bcl-2 ratio

promotes the release of cytochrome c from the mitochondria into the cytoplasm, a critical step in the intrinsic apoptotic pathway.[3] The activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase, has also been observed.[3] Additionally, **Sophoraflavanone I** has been shown to increase the cleavage of caspase-8, suggesting a potential involvement of the extrinsic apoptotic pathway as well.[3]

Similarly, in human myeloid leukemia HL-60 cells, **Sophoraflavanone I** induced DNA fragmentation and was found to be dependent on the activation of caspase-3.[2]

The following table summarizes the quantitative data related to **Sophoraflavanone I**-induced apoptosis.

Cancer Type	Cell Line	Treatment Conditions	Apoptotic Effect	Reference
Breast Cancer	MDA-MB-231	10-40 μ M for 24h	Increased nuclear condensation and DNA fragmentation	[3]
Leukemia	HL-60	20 μ M for 48h	Increased DNA fragmentation	[2]

In Vivo Antitumor Efficacy

Preclinical evaluation in animal models is a crucial step in assessing the therapeutic potential of an anticancer compound. In a study utilizing a xenograft mouse model, **Sophoraflavanone I** demonstrated the ability to suppress tumor growth.

In a study on triple-negative breast cancer, nude mice bearing MDA-MB-231 xenograft tumors were treated with **Sophoraflavanone I**. The treatment resulted in a significant reduction in both tumor volume and weight compared to the control group. This in vivo efficacy corroborates the in vitro findings and suggests that **Sophoraflavanone I** can inhibit cancer progression in a complex biological system.

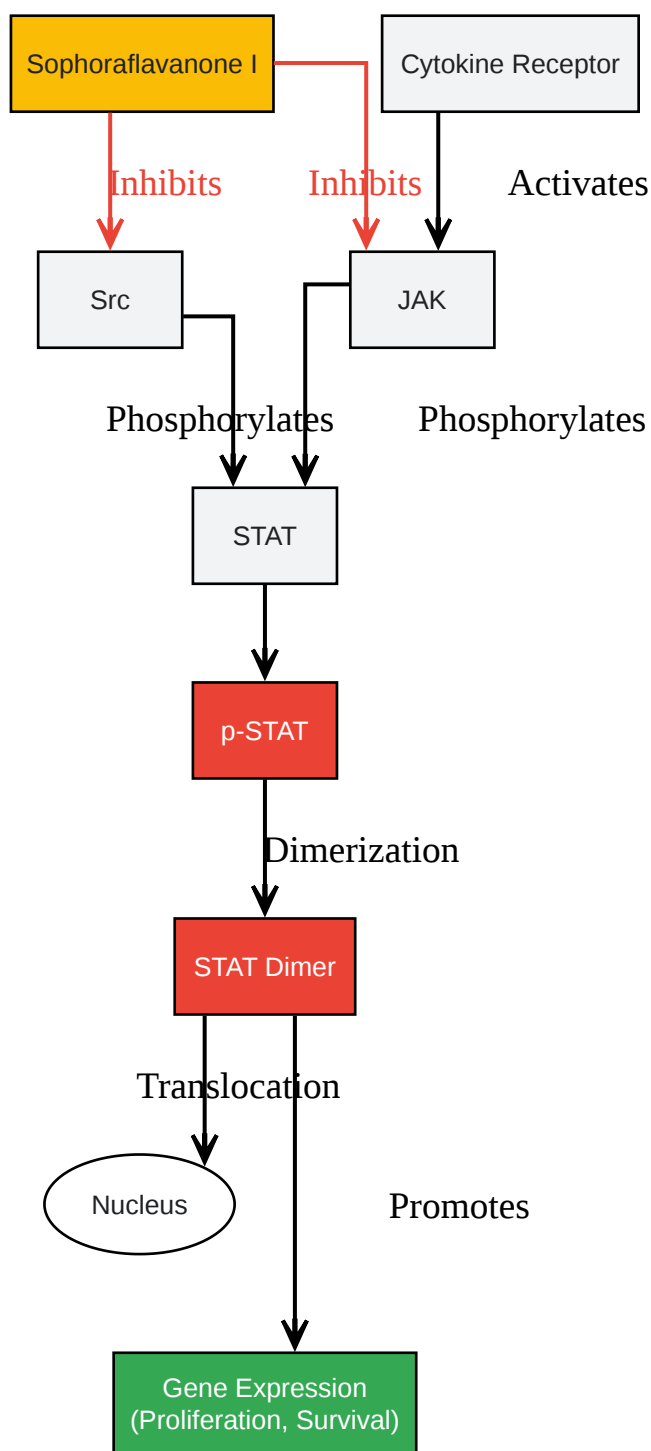
Cancer Type	Animal Model	Cell Line	Treatment Regimen	Outcome	Reference
Breast Cancer	Nude Mice	MDA-MB-231	Not explicitly detailed in abstract	Suppression of tumor growth	[6]

Mechanisms of Action: Key Signaling Pathways

Sophoraflavanone I exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The primary pathways identified are the STAT, PI3K/Akt, and MAPK signaling cascades.

Inhibition of the STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are frequently constitutively activated in many cancers, promoting cell survival and proliferation. **Sophoraflavanone I** has been identified as a novel small-molecule inhibitor of STAT signaling.[5] It inhibits the tyrosine phosphorylation of STAT proteins in Hodgkin's lymphoma and solid cancer cells by targeting upstream kinases, including Janus kinases (JAKs) and Src family kinases.[5]

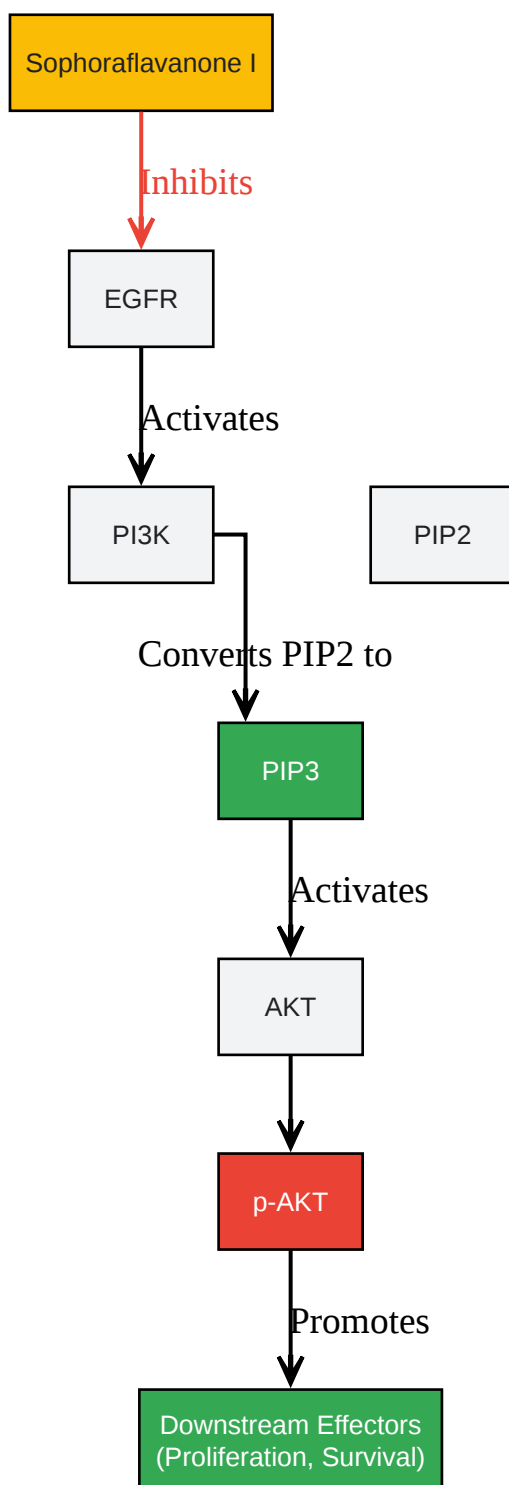


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Sophoraflavanone I inhibits the JAK/STAT signaling pathway.

Downregulation of the EGFR-PI3K-AKT Signaling Pathway

The epidermal growth factor receptor (EGFR) and the downstream phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway are critical for cell proliferation, survival, and metastasis. In triple-negative breast cancer, **Sophoraflavanone I** has been shown to inactivate the EGFR-PI3K-AKT signaling pathway.[6] This inhibition leads to decreased cell proliferation and metastasis, and an increase in apoptosis and oxidative stress.

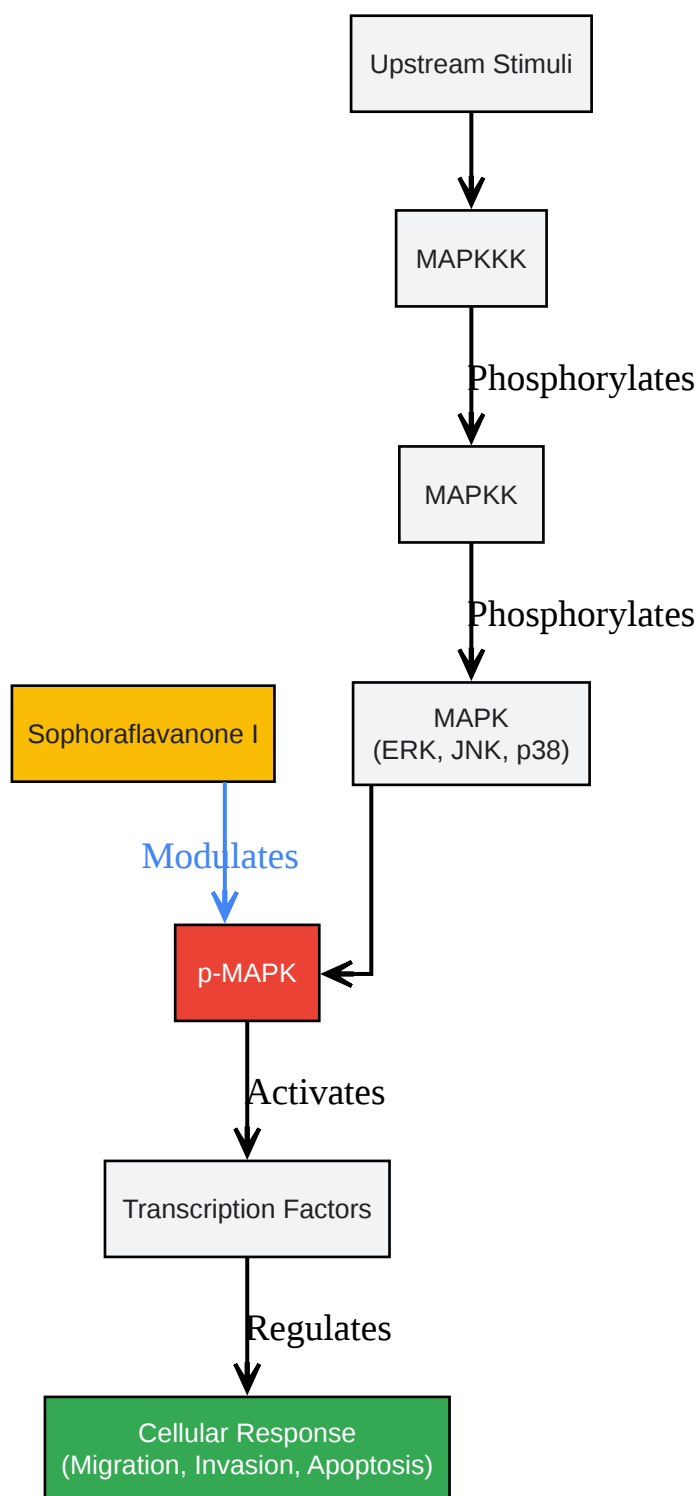


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Sophoraflavanone I inhibits the EGFR/PI3K/AKT pathway.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in cell proliferation, differentiation, and apoptosis. **Sophoraflavanone I** has been shown to suppress the migration and invasion of triple-negative breast cancer cells, likely through the blockage of the MAPK pathway.[3] In human leukemia cells, SFG was also found to activate the MAPK pathway, suggesting a context-dependent role in inducing apoptosis.[7]



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Sophoraflavanone I modulates the MAPK signaling pathway.

Detailed Experimental Protocols

To aid researchers in the design and execution of studies on **Sophoraflavanone I**, this section provides detailed, representative protocols for the key assays used to evaluate its anticancer effects.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- Cancer cell lines
- Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
- **Sophoraflavanone I** (dissolved in DMSO to create a stock solution)
- 96-well plates
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Sophoraflavanone I** in culture medium from the stock solution. Remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest SFG concentration) and a blank control (medium only).

- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
- Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Treated and untreated cancer cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Harvesting: Harvest cells after treatment with **Sophoraflavanone I**. For adherent cells, use trypsinization. Collect both floating and adherent cells.
- Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining: Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels or phosphorylation status.

Materials:

- Treated and untreated cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-STAT3, p-AKT, p-ERK, and loading controls like β -actin or GAPDH)
- HRP-conjugated secondary antibodies
- ECL chemiluminescence substrate
- Chemiluminescence detection system

Protocol:

- Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
- SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

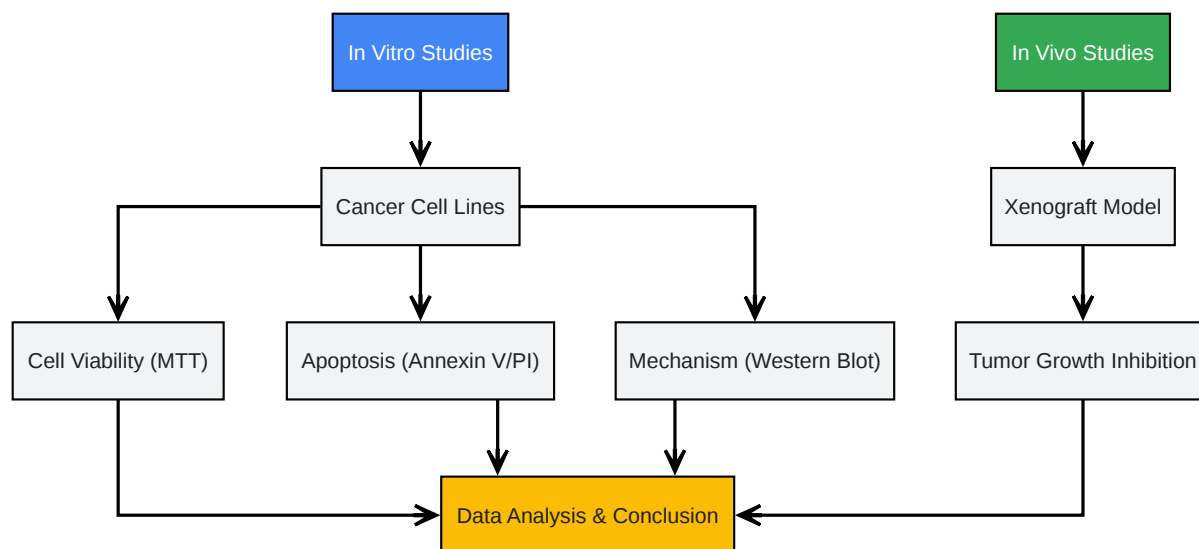
Materials:

- Immunocompromised mice (e.g., nude or SCID mice)

- Cancer cell line
- Matrigel (optional)
- **Sophoraflavanone I** formulation for injection
- Calipers for tumor measurement

Protocol:

- Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., $1-5 \times 10^6$ cells in PBS, with or without Matrigel) into the flank of each mouse.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Treatment: Randomize the mice into control and treatment groups. Administer **Sophoraflavanone I** (e.g., via intraperitoneal or oral gavage) according to a predetermined dosing schedule and concentration. The control group receives the vehicle.
- Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume (Volume = $0.5 \times \text{length} \times \text{width}^2$).
- Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
- Analysis: Compare the tumor growth curves and final tumor weights between the control and treatment groups to determine the antitumor efficacy.



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General experimental workflow for evaluating anticancer compounds.

Conclusion and Future Directions

Sophoraflavanone I has demonstrated compelling anticancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit key oncogenic signaling pathways, such as STAT, PI3K/Akt, and MAPK, underscores its potential as a lead compound for the development of novel cancer therapeutics. The in vivo data, although limited, provides a strong rationale for further investigation.

Future research should focus on several key areas:

- Expansion of In Vitro Studies: Evaluating the efficacy of **Sophoraflavanone I** against a broader panel of cancer cell lines, including those with known resistance mechanisms.
- Comprehensive In Vivo Studies: Conducting more detailed in vivo studies to establish optimal dosing, assess toxicity, and explore efficacy in orthotopic and metastatic cancer models.

- Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **Sophoraflavanone I** to improve its bioavailability and therapeutic index.
- Combination Therapies: Investigating the potential synergistic effects of **Sophoraflavanone I** with existing chemotherapeutic agents or targeted therapies.

In conclusion, **Sophoraflavanone I** represents a promising natural product with multifaceted anticancer properties. The data presented in this technical guide provides a solid foundation for the scientific community to advance the research and development of this compound towards potential clinical applications in oncology.

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